molecular formula C18H21N3O2 B267568 4-[(anilinocarbonyl)amino]-N,N-diethylbenzamide

4-[(anilinocarbonyl)amino]-N,N-diethylbenzamide

Cat. No. B267568
M. Wt: 311.4 g/mol
InChI Key: CRNGZXTZXZAXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(anilinocarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that is commonly referred to as ANACARD. It is a synthetic molecule that has been used in scientific research for various purposes. The compound has been found to have potential therapeutic properties, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of ANACARD is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. ANACARD has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, ANACARD can alter gene expression patterns, leading to changes in cellular function. ANACARD has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ANACARD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. ANACARD has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, ANACARD has been shown to have antiviral activity by inhibiting the replication of viral particles.

Advantages and Limitations for Lab Experiments

ANACARD has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ANACARD is also stable and can be stored for long periods of time without degradation. However, ANACARD also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, ANACARD has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of ANACARD. One potential direction is to further investigate its mechanism of action. By understanding how ANACARD works, researchers can develop more targeted therapies that are specific to certain diseases or conditions. Another potential direction is to study ANACARD in vivo. Animal studies can provide valuable information about the safety and efficacy of ANACARD, which can inform its potential use in humans. Finally, researchers can explore the use of ANACARD in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

ANACARD is synthesized by reacting 4-nitrobenzoic acid with aniline to form 4-nitrobenzamide. The 4-nitrobenzamide is then reduced to 4-aminobenzamide, which is then reacted with diethylchlorophosphate to form 4-(diethoxyphosphoryloxy)-N,N-diethylbenzamide. Finally, the diethoxyphosphoryloxy group is replaced with an anilinocarbonyl group to form ANACARD.

Scientific Research Applications

ANACARD has been used in scientific research for various purposes. It has been found to have potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. ANACARD has been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, ANACARD has been studied for its potential use in the treatment of viral infections, including HIV and influenza.

properties

Product Name

4-[(anilinocarbonyl)amino]-N,N-diethylbenzamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-diethyl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)17(22)14-10-12-16(13-11-14)20-18(23)19-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H2,19,20,23)

InChI Key

CRNGZXTZXZAXPQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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